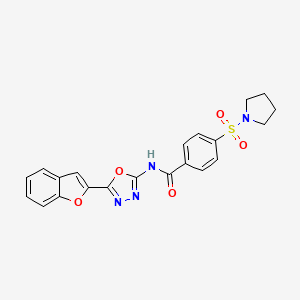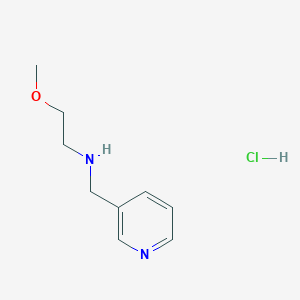![molecular formula C18H20FN3O2 B2410128 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one CAS No. 2380170-60-3](/img/structure/B2410128.png)
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPOP and is a derivative of the piperidine class of compounds. FPOP has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated to a great extent.
Mechanism of Action
FPOP covalently modifies proteins at solvent-exposed methionine residues. The reaction between FPOP and methionine residues leads to the formation of a stable adduct, which can be detected using mass spectrometry. The modification of methionine residues by FPOP has been shown to be a useful tool for studying protein-ligand interactions and protein dynamics.
Biochemical and Physiological Effects:
FPOP has been shown to have a minimal effect on the overall structure and function of proteins. The modification of methionine residues by FPOP has been shown to be reversible, making it a valuable tool for studying protein dynamics. FPOP has also been shown to have a minimal effect on cell viability, making it a safe tool for use in cell-based assays.
Advantages and Limitations for Lab Experiments
FPOP has several advantages over other chemical probes used for studying protein-ligand interactions and protein dynamics. FPOP is a small molecule that can penetrate into the interior of proteins, making it a valuable tool for studying protein dynamics. FPOP is also a reversible modifier of methionine residues, making it a useful tool for studying protein dynamics over time. However, FPOP has some limitations, including its specificity for methionine residues and its potential to modify other amino acids under certain conditions.
Future Directions
There are several future directions for research on FPOP. One area of research is the development of FPOP derivatives that can modify other amino acids besides methionine. Another area of research is the application of FPOP in the field of drug discovery. FPOP can be used to study the interactions between drugs and their targets, which can lead to the development of more effective drugs. Additionally, FPOP can be used to study the effects of post-translational modifications on protein function, which can lead to a better understanding of disease mechanisms.
Synthesis Methods
The synthesis of FPOP involves the reaction of 5-fluoropyrimidine-2-ol with 1-(piperidin-4-yloxy)-3-phenylpropan-1-one in the presence of a base. This reaction leads to the formation of FPOP in high yield and purity. The synthesis method of FPOP has been optimized to ensure reproducibility and scalability, making it a viable option for large-scale production.
Scientific Research Applications
FPOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. FPOP has been used as a chemical probe to study protein-ligand interactions and protein dynamics. It has also been used to study protein folding and misfolding, protein-protein interactions, and protein aggregation. FPOP has been shown to be a valuable tool for studying the structure and function of proteins, and its applications in the field of proteomics are being explored.
properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-12-20-18(21-13-15)24-16-8-10-22(11-9-16)17(23)7-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDYZJURHNDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2410049.png)
![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)





![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)



